[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate
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Overview
Description
The compound [3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate is a complex organic molecule characterized by its unique structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the tetrazatetracyclo structure through a series of cyclization reactions. Subsequent steps involve the introduction of amino, hydroxy, and oxo groups through controlled reactions with appropriate reagents. The final step involves the phosphorylation of the compound to introduce the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxo groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The dihydrogen phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, which is a key transformation in organic chemistry.
Uniqueness
What sets this compound apart from similar compounds is its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
50271-86-8 |
---|---|
Molecular Formula |
C20H20N9O9PS2 |
Molecular Weight |
625.5 g/mol |
IUPAC Name |
[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate |
InChI |
InChI=1S/C20H20N9O9PS2/c21-13-7-14(23-3-22-13)28-17-11(40-19(28)25-7)9(31)5(36-17)1-27-4-24-15(32)8-16(27)29-18-12(41-20(29)26-8)10(6(2-30)37-18)38-39(33,34)35/h3-6,9-12,17-18,30-31H,1-2H2,(H2,21,22,23)(H2,33,34,35) |
InChI Key |
NLMJSNIWSPQVAN-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CN5C=NC(=O)C6=C5N7C8C(C(C(O8)CO)OP(=O)(O)O)SC7=N6)O)SC3=N2)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CN5C=NC(=O)C6=C5N7C8C(C(C(O8)CO)OP(=O)(O)O)SC7=N6)O)SC3=N2)N |
Synonyms |
8,2'-S-cycloinosinyl-(3',5')-8,2'-S-cycloadenosine 8,2'-S-cycloinosinyl-(3',5')-8,2'-S-cycloadenosine hexahydrate I(S)pA(S) |
Origin of Product |
United States |
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